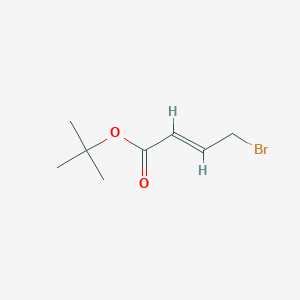

(E)-tert-Butyl 4-bromobut-2-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-4-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWISYPNGDTPOP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86606-04-4 | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086606044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl (2E)-4-bromobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl (2E)-4-bromo-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCZ9QG94B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4): A Technical Guide for Advanced Synthesis

Introduction: A Versatile C4 Building Block

(E)-tert-Butyl 4-bromobut-2-enoate is a bifunctional reagent of significant interest in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, incorporating an α,β-unsaturated ester and a reactive allylic bromide, provides two distinct points for chemical modification. This duality makes it a powerful C4 building block for constructing complex molecular architectures. The tert-butyl ester group offers steric protection against hydrolysis and can be selectively removed under acidic conditions, a feature highly valued in multi-step synthetic campaigns. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Safety Profile

For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere and protected from light.[1][2][3] The compound is a versatile synthetic intermediate, but it demands careful handling due to its hazardous nature.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 86606-04-4 | [1][2][4] |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2][5] |

| Molecular Weight | 221.09 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid or white crystalline powder | [1][3][5] |

| Melting Point | ~70-75 °C | [1] |

| Purity | ≥95% (typical) | [1][5] |

| Solubility | Soluble in hexanes, ethyl acetate, and other non-polar/slightly polar organic solvents | [1] |

| SMILES | CC(C)(C)OC(=O)\C=C\CBr | [2] |

Table 2: Hazard Identification and Safety Precautions

| Hazard | GHS Classification & Statement | Precautionary Measures & PPE | Source(s) |

| Skin Corrosion | Category 1B: H314 - Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. | [1][6] |

| Eye Damage | Category 1: H318 - Causes serious eye damage. | Wear chemical splash-resistant safety glasses or goggles. An eyewash fountain should be readily available. | [1][6] |

| Handling | Not specified | Use only with adequate general and local exhaust ventilation. Avoid breathing fumes. Open and handle container with care. | [6][7] |

| First Aid | IF ON SKIN: Remove all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. | Immediately flush skin or eyes with running water for at least 15 minutes. Seek immediate medical attention. | [6][8] |

Synthesis: Allylic Bromination Pathway

The most logical and established route to this compound is via the free-radical allylic bromination of its precursor, tert-butyl crotonate. This reaction selectively installs a bromine atom on the carbon adjacent to the double bond.[7] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals when initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).[9] The key advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction, which suppresses competing electrophilic addition to the alkene.[7][8]

Representative Experimental Protocol: Synthesis

This protocol is a representative method adapted from established principles of allylic bromination.[7][9]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl crotonate (1.0 equiv.), N-Bromosuccinimide (1.1 equiv.), and a catalytic amount of AIBN (0.02 equiv.).

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 3-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the precipitate with a small amount of solvent.

-

Combine the organic filtrates and wash sequentially with saturated aqueous sodium sulfite (Na₂SO₃) solution and brine.

-

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this reagent makes it a powerful tool for introducing complex fragments in a single step or for sequential modifications.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals.[9] The allylic bromide serves as the electrophilic partner, coupling with a wide range of arylboronic acids to introduce aromatic moieties, thereby constructing valuable biaryl scaffolds.[1][10] The reaction proceeds with retention of the double bond's (E)-geometry.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar substrates.[5][10]

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC.

-

Workup:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-arylbut-2-enoate product.

Michael Addition: A Versatile Michael Acceptor

The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to nucleophilic attack. This classifies the compound as an excellent Michael acceptor.[11][12] A wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols, can undergo conjugate addition to form new carbon-carbon and carbon-heteroatom bonds.[13][14] This reaction is fundamental for extending carbon chains and building complex molecular frameworks.

Representative Experimental Protocol: Michael Addition with Diethyl Malonate

This protocol is based on general procedures for Michael additions to α,β-unsaturated esters.[3][12]

-

Setup: To a solution of a weak base, such as sodium ethoxide (1.1 equiv.), in anhydrous ethanol at 0 °C, add diethyl malonate (1.05 equiv.) dropwise. Stir for 15 minutes to generate the enolate.

-

Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Advanced Applications in Heterocycle and Probe Synthesis

Beyond these fundamental reactions, this compound serves as a strategic precursor in more complex synthetic endeavors.

-

Heterocyclic Synthesis: It is a valuable building block for constructing heterocyclic scaffolds, such as tetrahydroquinolines.[11] While not typically a direct cyclization precursor, it can be used to introduce the necessary four-carbon side chain onto an aniline derivative via nucleophilic substitution. Subsequent chemical modifications and an intramolecular cyclization step can then form the desired heterocyclic ring system.

-

Fluorescent Probes: In the development of fluorescent probes for bioimaging, the reagent can act as a versatile linker.[1] The allylic bromide allows for covalent attachment to a biomolecule-targeting ligand, while the ester functionality can be hydrolyzed or modified to conjugate a fluorophore, bridging the two key components of the probe.[15][16]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and distinct reactivity at two functional sites. It provides reliable access to complex carbon skeletons through well-established and robust protocols like the Suzuki-Miyaura coupling and Michael addition. For the medicinal chemist and drug development professional, its capacity to serve as a versatile linker and a precursor to important heterocyclic cores underscores its significance in constructing novel molecular entities with potential therapeutic value. Proper adherence to safety protocols is essential to harness the full synthetic potential of this powerful reagent.

References

-

tert-butyl (E)-4-bromobut-2-enoate - ChemShuttle.

-

This compound | CymitQuimica.

-

This compound | 86606-04-4 - ChemicalBook.

-

Buy this compound | 86606-04-4 - Smolecule.

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.

-

86606-04-4|this compound - BLDpharm.

-

Michael addition reaction - Wikipedia.

-

tert-Butyl 4-bromobutanoate - AK Scientific, Inc.

-

Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs - Benchchem.

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps.

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry.

-

Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. - ResearchGate.

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®.

-

This compound - ChemicalBook Properties.

-

Michael Addition Reaction Mechanism - Chemistry Steps.

-

A process for preparing tetrahydroquinoline derivatives - Google Patents.

-

Brominating the Allylic Position with NBS - YouTube.

-

Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors | Request PDF - ResearchGate.

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein - NIH.

-

Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH.

-

Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. youtube.com [youtube.com]

- 3. Michael Addition [organic-chemistry.org]

- 4. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

(E)-tert-Butyl 4-bromobut-2-enoate molecular weight and formula

An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides detailed synthetic protocols, and explores its applications as a key building block for complex molecular architectures.

Core Molecular Profile

This compound (CAS No: 86606-04-4) is an α,β-unsaturated ester that features both a reactive electrophilic alkene and a terminal alkyl bromide. This dual functionality makes it a valuable intermediate for introducing the butenoate scaffold into a wide range of molecules.

Molecular Structure and Weight

The unequivocal structure of the molecule is key to understanding its reactivity. The (E)-isomer indicates that the substituents on the double bond are on opposite sides, a configuration that has significant implications for its stereoselective reactions.

Table 1: Molecular Identifiers and Properties

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 221.09 g/mol | [1][2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)C=CCBr | [3][4] |

| InChIKey | GJWISYPNGDTPOP-UHFFFAOYSA-N | [3] |

| CAS Number | 86606-04-4 | [1][2] |

Physicochemical Characteristics

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. There are some discrepancies in the literature regarding its physical state at room temperature, with some sources describing it as a liquid and others as a crystalline solid.[1][2] This variation may be attributable to the purity of the material.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid OR White crystalline powder | [1][2] |

| Melting Point | ~70-75 °C (for solid form) | |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate). | |

| Storage Conditions | 2–8°C, in a tightly sealed container with desiccant, protected from light. | [2][4] |

| Purity | Commercially available at ≥95% purity. | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the allylic bromination of a precursor ester. The choice of brominating agent and reaction conditions is critical to favor the desired isomer and prevent side reactions.

Synthetic Workflow: Allylic Bromination

A common and effective method for synthesizing similar compounds involves the reaction of an α,β-unsaturated ester with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[5] This approach, known as the Wohl-Ziegler reaction, selectively brominates the allylic position.

Below is a representative protocol adapted for the synthesis of the title compound.

Diagram 1: Synthetic Workflow

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl crotonate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of tert-butyl crotonate in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Causality Note: AIBN serves as a radical initiator, which is essential for the allylic bromination mechanism with NBS. CCl₄ is a classic solvent for these reactions, though safer alternatives may be considered.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction and Wash: Wash the filtrate sequentially with saturated aqueous sodium sulfite (to quench any remaining bromine) and brine. Trustworthiness Note: This washing step is crucial for removing impurities and ensuring the stability of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a powerful tool in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[6]

Role as a Michael Acceptor

The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity as a Michael acceptor is fundamental to its utility.[6][7] It allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a key strategy in building molecular complexity.[7]

Diagram 2: Michael Addition Mechanism

Caption: The mechanism of Michael addition using this compound.

Precursor for Complex Syntheses

-

Pharmaceutical Scaffolds: The compound is a key intermediate in synthesizing biaryl-containing pharmaceuticals. The bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with arylboronic acids.[3]

-

Heterocyclic Chemistry: The dual functionality allows it to be used in annulation and cyclization reactions to construct various heterocyclic ring systems, which are prevalent in biologically active compounds.[3][6]

-

Fluorescent Probes: The ester functionality can be leveraged for conjugation to biomolecules, making it a building block in the development of fluorescent probes for bioimaging.

-

Materials Science: It can serve as a monomer in polymerization reactions. For instance, it has been used to prepare polyurethane foams where the bromine atom contributes to enhanced flame retardancy and thermal stability.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards: The compound may cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: For optimal stability, store at 2-8°C in a tightly sealed container under an inert atmosphere, protected from light and moisture.[4]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. Its capacity to act as both a Michael acceptor and a substrate for cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. Understanding its core properties, synthetic pathways, and reaction mechanisms enables researchers to strategically incorporate this versatile building block into the design and synthesis of novel, high-impact molecules.

References

-

PubChem. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (2e)-4-bromobut-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2,4-dibromobutyrate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-butyl (Z)-2-(bromomethyl)but-2-enoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2021067606A1 - Brm targeting compounds and associated methods of use.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 86606-04-4 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 86606-04-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 86606-04-4 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(E)-tert-Butyl 4-bromobut-2-enoate physical properties and appearance

An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Properties, Characterization, and Application

For researchers, scientists, and drug development professionals, this compound is a valuable bifunctional molecule, incorporating both an α,β-unsaturated ester and an allylic bromide. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a four-carbon chain with latent functionalities that can be exploited for constructing complex molecular architectures. This guide provides a detailed overview of its core physical properties, spectroscopic signature, and a practical application protocol.

Chemical Identity and Overview

This compound is identified by the following key descriptors:

-

Molecular Weight : 221.09 g/mol [2]

-

Chemical Structure :

Figure 1. Structure of this compound.

The molecule's utility stems from its dual reactivity. The carbon-bromine bond provides a reactive site for nucleophilic substitution or, more significantly, for palladium-catalyzed cross-coupling reactions. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be removed under acidic conditions in later synthetic steps.

Physicochemical Properties

The physical properties of this compound are summarized below. There is a discrepancy in the literature regarding its physical state at room temperature. While some suppliers list it as a liquid, its reported melting point of approximately 70-75 °C indicates that it is a solid under standard conditions. The liquid form may be attributed to impurities or the substance being handled in a molten state.

| Property | Value | Source(s) |

| Appearance | White crystalline powder. Also reported as a colorless to light yellow liquid. | [1][2] |

| Melting Point | ~ 70-75 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate). | |

| Purity (Typical) | ≥95% | [1] |

Spectroscopic Profile

A comprehensive understanding of the molecule's spectroscopic data is essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The presence of the α,β-unsaturated ester is confirmed by a strong carbonyl (C=O) stretching absorption around 1750 cm⁻¹. The carbon-bromine (C-Br) bond typically exhibits a characteristic absorption in the fingerprint region, between 600-500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not widely published, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecule's structure. These predictions are critical for chemists to confirm the successful synthesis or purity of the compound.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~6.90 ppm (dt, 1H): This signal corresponds to the proton on the β-carbon (CH=CH-CH₂Br). It would appear as a doublet of triplets, with a large trans coupling constant (J ≈ 15.6 Hz) from the adjacent α-proton and a smaller coupling (J ≈ 4.5 Hz) from the two protons of the CH₂Br group.

-

δ ~6.00 ppm (dt, 1H): This signal is from the proton on the α-carbon (O=C-CH=CH). It would appear as a doublet of triplets, with the same large trans coupling (J ≈ 15.6 Hz) from the β-proton and a smaller coupling (J ≈ 1.5 Hz) from the CH₂Br group.

-

δ ~4.05 ppm (dd, 2H): These are the diastereotopic protons of the methylene group adjacent to the bromine atom (CH₂Br). They would appear as a doublet of doublets, coupling to both the α- and β-vinyl protons.

-

δ ~1.50 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~145 ppm: β-vinyl carbon (C=C -CH₂Br).

-

δ ~125 ppm: α-vinyl carbon (O=C-C =C).

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

δ ~30 ppm: Methylene carbon adjacent to bromine (C H₂Br).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).

Application in Palladium Cross-Coupling: A Suzuki-Miyaura Protocol

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a foundational transformation in the synthesis of pharmaceuticals and advanced materials.[3] This reaction couples the vinyl bromide with an organoboron compound, such as an arylboronic acid.

Experimental Protocol: Synthesis of (E)-tert-Butyl 4-Arylbut-2-enoate

This protocol provides a generalized procedure. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-tert-butyl 4-arylbut-2-enoate.

Workflow Visualization

The logical flow of the Suzuki-Miyaura coupling protocol is illustrated below. This diagram outlines the critical steps from reactant assembly to final product purification, emphasizing the need for an inert atmosphere.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: The compound may cause severe skin burns and eye damage. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: For optimal stability, the compound should be stored at 2-8 °C under an inert atmosphere, protected from light and moisture.[4]

References

-

PubChemLite. (n.d.). Tert-butyl (2e)-4-bromobut-2-enoate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Retrieved January 14, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (E)-tert-Butyl 4-bromobut-2-enoate from tert-Butyl Acrylate

This guide provides a comprehensive overview of a robust synthetic route to (E)-tert-butyl 4-bromobut-2-enoate, a valuable building block in organic synthesis. The synthesis commences from the readily available starting material, tert-butyl acrylate, and proceeds through a two-step sequence involving the formation of an intermediate, tert-butyl crotonate, followed by a selective allylic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of the experimental choices.

Introduction

This compound is a bifunctional molecule incorporating both an α,β-unsaturated ester and an alkyl bromide. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutical agents. The electron-withdrawing nature of the ester group activates the double bond for conjugate additions, while the bromo-substituent provides a handle for nucleophilic substitution or organometallic coupling reactions.

The synthetic challenge lies in the efficient and selective introduction of the bromine atom at the allylic position (C-4) of a butenoate scaffold, starting from tert-butyl acrylate. A direct conversion is not feasible; therefore, a two-step strategy is employed. The first step involves the generation of tert-butyl but-2-enoate (tert-butyl crotonate), which possesses the necessary allylic protons for the subsequent bromination reaction. The second step is a highly selective allylic bromination using N-bromosuccinimide (NBS) in what is known as the Wohl-Ziegler reaction.[1][2]

Overall Synthetic Strategy

The transformation of tert-butyl acrylate into this compound is strategically divided into two key stages. This approach allows for a controlled and high-yielding synthesis.

Caption: Mechanism of acid-catalyzed esterification.

Experimental Protocol: Synthesis of tert-Butyl but-2-enoate

-

To a solution of crotonic acid (20 g, 0.23 mol) and N-bromosuccinimide (46 g, 0.25 mol) in benzene (200 mL) in a round-bottom flask equipped with a stirring bar, add a catalytic amount of a radical initiator such as AIBN (1.14 g, 6.97 mmol). [3]2. Heat the solution to reflux under a nitrogen atmosphere. [3]3. Continue refluxing for 2 hours. [3]4. Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl but-2-enoate.

Part 2: Allylic Bromination of tert-Butyl but-2-enoate

The second and crucial step of the synthesis is the allylic bromination of tert-butyl but-2-enoate. This reaction, known as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator. [1][2]The key to the success of this reaction is maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which is achieved by the use of NBS. [4][5]This prevents the competing electrophilic addition of bromine to the double bond. [1]

Mechanism of Allylic Bromination with NBS

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination. [6][7][8]

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ present, facilitated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), to generate a bromine radical (Br•). [5][6]

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of tert-butyl but-2-enoate. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. [4][9] * The allylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction. [6][7] * The Br₂ required for this step is generated in situ from the reaction of HBr (produced in the first propagation step) with NBS. [4][7][8]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Caption: Mechanism of the Wohl-Ziegler allylic bromination.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl but-2-enoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane. [2]2. Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. [5]4. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent. [2]5. Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Theoretical Yield (g) |

| tert-Butyl but-2-enoate | 142.20 | 1 | 1 | - |

| N-Bromosuccinimide | 177.98 | 1.1 | 1.1 | - |

| This compound | 221.09 | - | - | 221.09 (based on 1 mole of starting material) |

Note: The actual yield will vary depending on experimental conditions and purification efficiency.

Safety and Handling Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. Its use should be minimized, and it should be handled with extreme care in a fume hood. Less toxic alternatives like cyclohexane or acetonitrile can be considered. [2]* Brominated Products: Alkyl bromides are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Radical Initiators: AIBN and benzoyl peroxide are potentially explosive and should be handled with care, avoiding heat and friction.

Conclusion

The synthesis of this compound from tert-butyl acrylate is effectively achieved through a two-step process. The initial formation of tert-butyl but-2-enoate, followed by a selective allylic bromination using NBS, provides a reliable route to this versatile synthetic intermediate. A thorough understanding of the underlying reaction mechanisms, particularly the free-radical chain process of the Wohl-Ziegler reaction, is paramount for optimizing reaction conditions and ensuring a high yield of the desired product. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working in the field of organic synthesis.

References

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

- Ahmad, M. U., et al. "Allylic halogenation and oxidation of long chain α,β‐unsaturated ester." Journal of the American Oil Chemists' Society 55.5 (1978): 491-495.

- Gedye, R. N., and A. Nechvatal. "Isomerisation during allylic bromination of unsaturated esters with N-bromosuccinimide." Journal of the Chemical Society (Resumed) (1964): 5925-5929.

-

Organic Syntheses. tert-butyl bromoacetate. [Link]

-

JoVE. Radical Substitution: Allylic Bromination. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResearchGate. Solvent-Free Bromination of 1,3-Diketones and β-Keto Esters with NBS. [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

- Macbeth, A. K., et al. "524. Allylic bromination of unsaturated terpene hydrocarbons, and the synthesis of αβ-unsaturated alcohols." Journal of the Chemical Society (Resumed) (1952): 2966-2971.

-

Master Organic Chemistry. What is Allylic Bromination?. [Link]

-

YouTube. Allylic Bromination Using NBS. [Link]

-

YouTube. Brominating the Allylic Position with NBS. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]

- Google Patents.

-

A new Catalytic Route to Deoxypropionate Building Blocks. [Link]

-

ResearchGate. Conjugate Addition of Alcohols to Acrylic Compounds Catalyzed by a Bifunctional Ruthenium−Acetamido Complex. [Link]

-

Wiley Online Library. A Di-Tert-Butyl Acrylate Monomer for Controlled Radical Photopolymerization. [Link]

-

Journal of the American Chemical Society. Acrylate-Induced β-H Elimination in Coordination Insertion Copolymerizaton Catalyzed by Nickel. [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

- Google Patents.

-

Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition. [Link]

-

MDPI. Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. [Link]

-

PubChem. tert-Butyl trans-crotonate. [Link]

-

YouTube. Alkene Formation With Tert-Butoxide, Hoffmann Elimination Mechanism. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. Video: Radical Substitution: Allylic Bromination [jove.com]

- 9. youtube.com [youtube.com]

Spectroscopic data for (E)-tert-Butyl 4-bromobut-2-enoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-tert-Butyl 4-bromobut-2-enoate

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a C4-ester moiety. Its structure, containing an α,β-unsaturated ester and a primary alkyl bromide, allows for a variety of subsequent chemical transformations, including Michael additions, Heck couplings, and nucleophilic substitutions. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its identity, assess its purity, and monitor its reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure

The structure of this compound is foundational to understanding its spectral data. The "E" designation indicates that the higher priority substituents on the double bond are on opposite sides.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.89 | dt | 1H | 15.6, 7.3 | H-3 |

| 6.04 | dt | 1H | 15.6, 1.5 | H-2 |

| 3.96 | dd | 2H | 7.3, 1.5 | H-4 |

| 1.48 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

The large coupling constant (15.6 Hz) between the protons at 6.89 and 6.04 ppm is characteristic of a trans (E) configuration of the double bond.

-

The proton at 6.89 ppm (H-3) is coupled to both the vinylic proton (H-2) and the allylic protons (H-4), resulting in a doublet of triplets.

-

The proton at 6.04 ppm (H-2) is coupled to both the vinylic proton (H-3) and weakly to the allylic protons (H-4), also resulting in a doublet of triplets.

-

The allylic protons at 3.96 ppm (H-4) are adjacent to the bromine atom, which deshields them, shifting them downfield. They are coupled to the vinylic proton H-3, appearing as a doublet of doublets.

-

The singlet at 1.48 ppm, integrating to 9 protons, is characteristic of the tert-butyl group, where all nine protons are chemically equivalent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O (Ester) |

| 142.1 | C-3 |

| 125.0 | C-2 |

| 81.0 | -C(CH₃)₃ |

| 31.9 | C-4 |

| 28.1 | -C(CH₃)₃ |

Interpretation:

-

The downfield signal at 165.0 ppm is characteristic of a carbonyl carbon in an ester.

-

The signals at 142.1 and 125.0 ppm correspond to the sp² hybridized carbons of the double bond.

-

The signal at 81.0 ppm is for the quaternary carbon of the tert-butyl group.

-

The signal at 31.9 ppm corresponds to the carbon atom bonded to the bromine (C-4). The electronegative bromine atom causes a downfield shift.

-

The signal at 28.1 ppm is characteristic of the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2979 | Medium | C-H stretch (sp³) |

| 1721 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1655 | Medium | C=C stretch |

| 1279, 1154 | Strong | C-O stretch (ester) |

| 981 | Strong | =C-H bend (trans) |

Interpretation:

-

The strong absorption at 1721 cm⁻¹ is indicative of the carbonyl stretching of an α,β-unsaturated ester. The conjugation lowers the frequency from a typical saturated ester (around 1735-1750 cm⁻¹).

-

The absorption at 1655 cm⁻¹ corresponds to the C=C double bond stretching.

-

The strong band at 981 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene.

-

The strong bands in the 1279-1154 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₁₃BrO₂), the expected molecular weight is approximately 220.01 g/mol for the ⁷⁹Br isotope and 222.01 g/mol for the ⁸¹Br isotope.

Expected Observations:

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 220 and 222, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺. Loss of the tert-butyl group from the molecular ion would give a fragment at m/z 163 and 165.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (E)-tert-Butyl 4-bromobut-2-enoate (CAS No. 86606-04-4), a versatile bifunctional reagent increasingly utilized in advanced organic synthesis. We will delve into its unique chemical architecture, spectroscopic profile, synthetic pathways, and diverse applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science.

Molecular Architecture and Physicochemical Profile

This compound is a molecule strategically designed with three key chemical features: an allylic bromide, an α,β-unsaturated ester, and a sterically bulky tert-butyl group. This combination imparts a unique reactivity profile, making it a valuable building block for complex molecular construction.

The "(E)" designation in its name is crucial, defining the stereochemistry of the carbon-carbon double bond. The substituents on the double bond (the bromomethyl group and the ester) are on opposite sides, a configuration that influences the molecule's geometry and reactivity in subsequent transformations. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, resistant to cleavage under many standard reaction conditions, yet removable when desired.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the allylic bromination of a similar substrate. [1]

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Charging Reagents: The flask is charged with tert-butyl crotonate (1 equivalent) and a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Initiation: N-Bromosuccinimide (NBS, 1.1 equivalents) is added, followed by a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Causality Note: A slight excess of NBS ensures full conversion of the starting material. AIBN is chosen for its predictable decomposition rate at the reaction temperature, providing a steady stream of radicals to sustain the chain reaction.

-

-

Reaction: The heterogeneous mixture is heated to reflux (approx. 77°C for CCl₄) and maintained for 3-4 hours. The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.

-

Workup: The reaction mixture is cooled to room temperature. The succinimide precipitate is removed by filtration.

-

Extraction & Washing: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and finally, brine.

-

Trustworthiness Note: This washing sequence is self-validating. The sulfite wash removes oxidative impurities, while the brine wash aids in breaking emulsions and removing bulk water, ensuring efficient drying in the next step.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid or white solid.

Chemical Reactivity and Synthetic Utility

The power of this reagent lies in its ability to participate in distinct, chemoselective transformations at its two primary functional sites.

Caption: Key reaction pathways for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for forming new carbon-carbon bonds. It is particularly effective in Suzuki-Miyaura coupling reactions with boronic acids to construct biaryl scaffolds, which are common motifs in pharmaceuticals. This reactivity is foundational to its use in medicinal chemistry.

-

Nucleophilic Substitution: The allylic bromide is susceptible to Sₙ2 displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C4 position.

-

Michael Addition: The α,β-unsaturated system can act as a Michael acceptor, enabling 1,4-conjugate addition of soft nucleophiles.

-

Ester Manipulation: The tert-butyl ester can be hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid, (E)-4-Bromobut-2-enoic acid. [2]

Applications in Research and Development

The unique structural features of this compound have positioned it as a key intermediate in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: Its primary application is as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions is crucial for creating the carbon skeletons of many modern drug candidates and agrochemicals. [3]* Materials Science: The compound serves as a functional monomer. When incorporated into polymers like polyurethanes, the bromo substituent enhances flame retardancy and thermal stability, making it valuable for creating advanced materials. * Bioimaging and Probes: The ester functionality can be used as a handle to conjugate the molecule to biomolecules. This strategy is employed in the development of specialized fluorescent probes for bioimaging applications.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazards: The compound may cause severe skin burns and eye damage. It should be treated as a lachrymator and a potential respiratory irritant. [4]* Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: For optimal stability and to prevent degradation, store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [5]Protect from light and moisture.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from its distinct and orthogonally reactive functional groups. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to effectively leverage this molecule for the efficient construction of complex targets in medicine, materials, and biotechnology.

References

-

tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem. PubChem. Available at: [Link]

-

tert-butyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Tert-butyl (2e)-4-bromobut-2-enoate - PubChemLite. PubChemLite. Available at: [Link]

-

Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. - ResearchGate. ResearchGate. Available at: [Link]

-

tert-butyl (Z)-2-(bromomethyl)but-2-enoate - SpectraBase. SpectraBase. Available at: [Link]

- Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents. Google Patents.

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

-

What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Autech. Autech Scientific. Available at: [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF. PDF. Available at: [Link]

-

1H proton nmr spectrum of 2-bromobutane... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

-

Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Bentham Science. Available at: [Link]

-

mass spectrum of 2-bromobutane... - Doc Brown's Chemistry. Doc Brown's Chemistry. Available at: [Link]

-

Butane, 2-bromo- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

2-Bromo-4-tert-butylphenol - SpectraBase. SpectraBase. Available at: [Link]

-

Ethyl (E)-4-bromobut-2-enoate | C6H9BrO2 | CID 5373944 - PubChem. PubChem. Available at: [Link]

-

Butane, 1-bromo- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13991-36-1|(E)-4-Bromobut-2-enoic acid|BLD Pharm [bldpharm.com]

- 3. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 4. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 86606-04-4|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility, Stability, and Storage of (E)-tert-Butyl 4-bromobut-2-enoate

Section 1: Compound Overview & Strategic Value

(E)-tert-Butyl 4-bromobut-2-enoate (CAS No. 86606-04-4) is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its strategic value is derived from a unique combination of three key structural features: an α,β-unsaturated ester, a sterically hindered tert-butyl ester, and a reactive allylic bromide.

Understanding the interplay of these functional groups is not merely academic; it is fundamental to its successful application. The conjugated system provides a site for Michael additions, while the allylic bromide is a potent electrophile for substitution reactions, such as the Suzuki-Miyaura coupling to form complex biaryl scaffolds. The tert-butyl ester, known for its stability under basic conditions, serves as a robust protecting group that can be selectively removed under acidic conditions.[1]

This guide provides an in-depth analysis of the compound's solubility and stability, offering field-proven protocols to ensure its integrity from storage to reaction, thereby maximizing experimental reproducibility and success.

Section 2: Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the starting point for effective handling and application. The compound has been reported in two physical forms, likely dependent on purity and residual solvent.

| Property | Value | Source(s) |

| CAS Number | 86606-04-4 | [2] |

| Molecular Formula | C₈H₁₃BrO₂ | [2][3] |

| Molecular Weight | 221.09 g/mol | [2][3] |

| Appearance | White crystalline powder OR Colorless to light yellow liquid | [2][3] |

| Melting Point | ~70-75 °C (for solid form) |

Section 3: Solubility Profile

The solubility of this compound is governed by its overall moderate polarity. The ester functionality provides some polar character, but the eight-carbon backbone and the bulky, non-polar tert-butyl group limit its aqueous solubility while favoring solubility in a range of organic solvents.

Qualitative Solubility in Common Laboratory Solvents

Direct quantitative solubility data for this specific reagent is not widely published. However, based on its structure and available information, a qualitative assessment can be made. It is reported to be soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate. From our experience with structurally similar compounds, the following profile can be anticipated:

| Solvent | IUPAC Name | Polarity | Expected Solubility | Rationale & Use Case Notes |

| Hexanes | Hexane | Non-Polar | Soluble | Good for chromatography and non-polar reactions. |

| Ethyl Acetate | Ethyl ethanoate | Polar Aprotic | Soluble | Excellent general-purpose solvent for reactions and chromatography. |

| DCM | Dichloromethane | Polar Aprotic | Very Soluble | High solubility is expected. Ideal for reactions requiring a non-nucleophilic polar solvent. |

| THF | Tetrahydrofuran | Polar Aprotic | Very Soluble | Commonly used for organometallic reactions (e.g., Grignard, Suzuki). Ensure solvent is dry. |

| Acetone | Propan-2-one | Polar Aprotic | Soluble | Good for general dissolution, but its enolate can be nucleophilic. Use with caution. |

| Acetonitrile | Ethanenitrile | Polar Aprotic | Soluble | A common polar solvent for a range of organic reactions. |

| DMF / DMSO | Dimethylformamide / Dimethyl sulfoxide | Polar Aprotic | Soluble | High-boiling polar solvents; solubility is expected to be high. Use for reactions requiring higher temperatures. |

| Methanol / Ethanol | Methanol / Ethanol | Polar Protic | Sparingly Soluble | Alcohols are nucleophiles and can potentially react with the compound (transesterification or conjugate addition) over time or with catalysis. Use as a reaction solvent only if this reactivity is intended. |

| Water | Water | Polar Protic | Insoluble | The hydrophobic nature of the carbon backbone and tert-butyl group prevents dissolution in water. |

Experimental Protocol: Determining Solubility for a Specific Application

For critical applications such as high-concentration stock solutions or crystallization, it is imperative to determine the solubility experimentally.

Objective: To determine the approximate solubility (in mg/mL) of this compound in a chosen solvent at a specific temperature.

Methodology:

-

Preparation: Add a known volume (e.g., 1.0 mL) of the desired solvent to a small, clean, dry vial equipped with a magnetic stir bar.

-

Incremental Addition: Weigh out an accurately known mass of the compound (e.g., 100 mg). Begin adding small, pre-weighed portions of the compound to the stirring solvent at the desired temperature (e.g., room temperature, 25°C).

-

Observation: After each addition, allow the mixture to stir for 2-3 minutes. Observe if the solid completely dissolves. Continue adding portions until a small amount of solid material remains undissolved for at least 15 minutes, indicating saturation.

-

Calculation: Sum the total mass (in mg) of the compound that completely dissolved. The solubility is this mass divided by the initial volume of the solvent (e.g., mg/1.0 mL).

-

Self-Validation: For confirmation, gently warm the saturated solution. If the excess solid dissolves and then recrystallizes upon returning to the initial temperature, the saturation point is validated.

Visualization: Solvent Selection Workflow

The choice of solvent is dictated by the experimental goal. This workflow provides a logical framework for solvent selection.

Caption: Logical workflow for selecting an appropriate solvent system.

Section 4: Chemical Stability and Recommended Storage

The long-term stability of this compound is critically dependent on proper storage. Its molecular structure contains three potential points of reactivity that dictate the necessary precautions: the tert-butyl ester, the α,β-unsaturated system, and the allylic bromide.

Analysis of Chemical Instability

-

Hydrolysis: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which cleaves the ester to the corresponding carboxylic acid and releases isobutylene.[1][4] While generally stable to base, prolonged exposure to strong aqueous base at elevated temperatures can also force hydrolysis. The primary concern is inadvertent exposure to acidic contaminants, often in the presence of moisture.

-

Nucleophilic Attack/Polymerization: As an α,β-unsaturated ester, the compound is an electrophile at the β-carbon and is susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles.[5] This inherent reactivity also makes it prone to polymerization, especially when exposed to heat, light (which can initiate radical polymerization), or catalytic impurities.

-

Allylic System Reactivity: The carbon-bromine bond is at an allylic position. This makes it significantly more reactive towards substitution than a standard alkyl bromide. Furthermore, the intermediate allylic radical or cation is resonance-stabilized, which can sometimes lead to reactions at either end of the conjugated system, potentially yielding isomeric products.[6][7]

Recommended Storage Protocol

To mitigate these degradation pathways, a multi-faceted storage strategy is required. The following conditions are essential for preserving the purity and reactivity of the compound.

| Parameter | Recommendation | Causality / Rationale |

| Temperature | 2–8 °C | Reduces the rate of all potential degradation reactions, including hydrolysis and polymerization.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which can participate in radical-mediated degradation/polymerization, and displaces atmospheric moisture.[4] |

| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to atmospheric moisture and contaminants. Amber glass blocks UV light, which can initiate radical reactions. |

| Moisture | Store with a Desiccant | The compound is sensitive to moisture, which can lead to hydrolysis of the ester group. A desiccant provides an additional layer of protection. |

| Light | Protect from Light | UV light can provide the energy to initiate radical chain reactions, leading to polymerization or decomposition. |

Visualization: Factors Influencing Compound Degradation

This diagram illustrates the primary external factors that can compromise the integrity of this compound.

Caption: Key environmental factors leading to potential degradation pathways.

Section 5: Safe Handling Protocols

This compound is classified as hazardous and must be handled with appropriate care. It is reported to cause severe skin burns and eye damage. Rigorous adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.

-

Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Handling Procedure:

-

Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.

-

If the compound is a solid, handle it as a powder, avoiding the creation of dust.

-

If it is a liquid, use a calibrated syringe or pipette for transfers.

-

After dispensing, flush the container with an inert gas (argon or nitrogen) before tightly resealing.

-

Thoroughly wash hands and any exposed skin after handling is complete.

-

-

Spills and Waste: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a powerful synthetic building block whose utility is directly tied to its purity and stability. By understanding its inherent chemical reactivity—specifically its sensitivity to moisture, light, heat, and nucleophiles—researchers can implement the stringent storage and handling protocols outlined in this guide. Adherence to these recommendations, from solvent selection to long-term storage, is the key to ensuring reliable and reproducible experimental outcomes in drug discovery and materials development.

References

- Source: Google Patents (WO2007082890A1)

-

Title: Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 Source: ResearchGate URL: [Link]

-

Title: Reagent Guides - Acids Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether Source: Oxford Academic (Environmental Toxicology and Chemistry) URL: [Link]

- Title: CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds Source: Books URL

-

Title: Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: 10.4 Stability of the Allyl Radical: Resonance Revisited Source: Organic Chemistry: A Tenth Edition (eBook) URL: [Link]

-

Title: Allylic Bromination by NBS with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Allylic Bromination With Allylic Rearrangement Source: Master Organic Chemistry URL: [Link]

-

Title: The fact that allylic halogenation results in formation of the mo... Source: Pearson+ Study Prep URL: [Link]

-

Title: Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2) Source: Master Organic Chemistry URL: [Link]

-

Title: α,β-Unsaturated carbonyl compound Source: Wikipedia URL: [Link]

-

Title: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS Source: Chemistry LibreTexts URL: [Link]

-

Title: Tert-butyl (2e)-4-bromobut-2-enoate Source: PubChemLite URL: [Link]

-

Title: tert-Butyl 4-bromobutanoate Source: PubChem URL: [Link]

-

Title: tert-Butyl 2,4-dibromobutyrate Source: PubChem URL: [Link]

-

Title: What solvents are DMSO/DMF miscible with? Source: Reddit URL: [Link]

-

Title: Development of a General Solvents Method for DMSO Soluble Compounds Source: USP-NF URL: [Link]

Sources

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. This compound CAS#: 86606-04-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 6. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (E)-tert-Butyl 4-bromobut-2-enoate for Researchers and Drug Development Professionals

Introduction

(E)-tert-Butyl 4-bromobut-2-enoate is a versatile bifunctional reagent that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a Michael acceptor and an electrophilic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and practical applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86606-04-4 | [1] |

| Molecular Formula | C₈H₁₃BrO₂ | [1] |

| Molecular Weight | 221.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and development and larger-scale needs. The table below provides a non-exhaustive list of potential suppliers. It is recommended to request certificates of analysis from suppliers to ensure purity and quality.

| Supplier | Location | Notes |

| Dalian Shuohui Pharmaceutical Technology Co., Ltd. | China | - |

| Beijing Ouhe Technology Co., Ltd. | China | - |

| Shanghai Raise Chemical Technology Co.,Ltd. | China | - |

| Hefei Yucheng Pharmaceutical Technology Co., Ltd. | China | - |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | China | - |

This list is for informational purposes only and does not constitute an endorsement of any particular supplier.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the allylic bromination of tert-butyl crotonate. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, where a bromine radical is generated and selectively abstracts an allylic hydrogen from the tert-butyl crotonate, followed by reaction with NBS to yield the desired product.

Experimental Protocol: Allylic Bromination of tert-Butyl Crotonate

Disclaimer: This is an adapted protocol and should be optimized for safety and efficiency in a controlled laboratory setting by qualified personnel.

Materials:

-

tert-Butyl crotonate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl crotonate in carbon tetrachloride.

-

Add N-bromosuccinimide (a slight molar excess) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium sulfite solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable tool for the construction of a variety of organic molecules.

Suzuki-Miyaura Coupling Reactions

The vinyl bromide moiety of this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at the 4-position, providing access to a wide range of 4-substituted butenoates. These products can serve as intermediates in the synthesis of biologically active molecules.

A general protocol for a ligand-free Suzuki coupling of a similar substrate, methyl (E)-4-bromobut-2-enoate, with arylboronic acids has been reported and can be adapted.[3]

Michael Addition Reactions